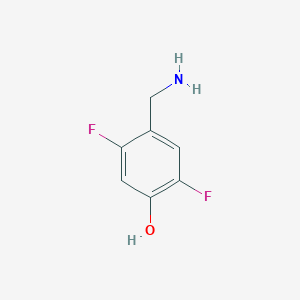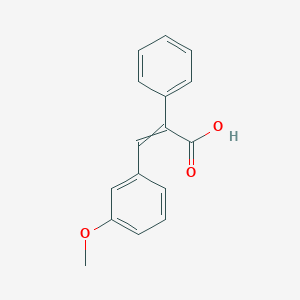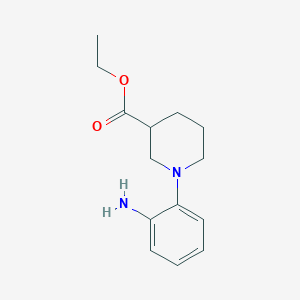![molecular formula C13H15F3N2O B12439036 N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could include the use of automated flow reactors to ensure consistent reaction conditions and high yields. The use of alternative coupling agents and solvents that are more environmentally friendly and cost-effective may also be explored to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various trifluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, thereby influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trifluoromethyl)phenyl]piperazine-4-carboxamide
- N-[3-(Trifluoromethyl)phenyl]pyrrolidine-4-carboxamide
- N-[3-(Trifluoromethyl)phenyl]morpholine-4-carboxamide
Uniqueness
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to its specific structural features, such as the piperidine ring and the trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets with high affinity and selectivity sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C13H15F3N2O |
|---|---|
Molekulargewicht |
272.27 g/mol |
IUPAC-Name |
N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-2-1-3-11(8-10)18-12(19)9-4-6-17-7-5-9/h1-3,8-9,17H,4-7H2,(H,18,19) |
InChI-Schlüssel |
UNKFWUMUXGNJEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438955.png)
![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)
![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)
![Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-](/img/structure/B12438966.png)

![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)
![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)


![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
